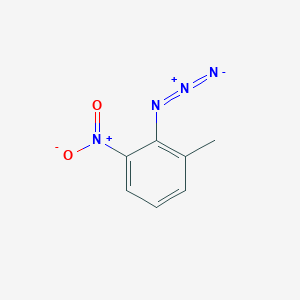

2-叠氮-1-甲基-3-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azido-1-methyl-3-nitrobenzene is a compound that is not directly mentioned in the provided papers. However, the papers discuss related azido-nitrobenzene compounds and their reactions, which can provide insights into the chemistry of azido-nitrobenzene derivatives. These compounds are of interest due to their potential applications in synthesizing complex organic structures and their relevance in understanding reaction mechanisms involving azide and nitro groups .

Synthesis Analysis

The synthesis of azido-nitrobenzene derivatives typically involves the introduction of azide and nitro groups into a benzene ring. While the papers do not describe the synthesis of 2-Azido-1-methyl-3-nitrobenzene specifically, they do provide examples of similar compounds. For instance, 1-alkynyl-2-nitrobenzenes are used as starting materials for the synthesis of azacyclic compounds through a redox/cycloaddition cascade . Another paper discusses the synthesis of 2-Methyl-2-nitro-1-azidopropane, which, although not a benzene derivative, shares the azide and nitro functional groups and is synthesized through condensation, substitution, and azideation reactions .

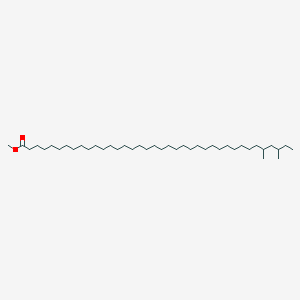

Molecular Structure Analysis

The molecular structure of azido-nitrobenzene derivatives is characterized by the presence of azide (N3) and nitro (NO2) groups attached to a benzene ring. These functional groups are known to influence the electronic properties of the molecule. For example, the crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied using X-ray crystallography, revealing the formation of benzofuroxan as a product and suggesting the presence of a triplet nitrene intermediate .

Chemical Reactions Analysis

The chemical reactivity of azido-nitrobenzene derivatives is complex and can lead to a variety of products depending on the reaction conditions. The papers describe several reactions, such as the gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates , and the photoreaction of 1-azido-2-nitrobenzene leading to heterocycle formation . Additionally, the pyrolysis of substituted 2-nitroazidobenzenes has been studied, providing insights into the reaction rates and mechanisms, which involve an electrocyclic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-nitrobenzene derivatives are influenced by the azide and nitro groups. These groups are highly reactive and can participate in various chemical reactions, including cycloadditions, photoreactions, and pyrolysis. The papers provide data on the reactivity of these compounds, such as the Hammett correlations of pyrolysis rates for substituted 2-nitroazidobenzenes , and the radical coupling reactions of 1-azido-3-nitrobenzene with a half-sandwich complex .

科学研究应用

各种杂环的合成

有机叠氮化物,例如2-叠氮-1-甲基-3-硝基苯,已用于合成各种杂环 . 这些包括具有一个杂原子的五元环,如吡咯,以及具有两个杂原子的杂环,如吡唑、异恶唑、恶唑、噻唑、恶嗪和嘧啶 .

材料科学中的交联剂

叠氮基团的优异反应性使有机叠氮化物成为化学和材料科学中用途广泛的化合物家族 . 它们已被用作材料科学中的交联剂 .

铜(I)催化的Huisgen 1,3-偶极环加成反应

最突出的使用有机叠氮化物的反应之一是与炔烃的区域选择性铜(I)催化的Huisgen 1,3-偶极环加成反应,生成1,2,3-三唑 .

施陶丁格还原反应

有机叠氮化物也用于施陶丁格还原反应 ,这是一个将有机叠氮化物转化为伯胺的化学反应。

氮杂维蒂希反应

氮杂维蒂希反应是另一个涉及有机叠氮化物的命名反应 . 该反应用于将亚胺膦烷转化为亚胺。

柯蒂斯重排反应

有机叠氮化物也用于柯蒂斯重排反应 ,这是一个将酰基叠氮化物转化为异氰酸酯的过程。

高能材料

由于它们倾向于通过热活化或光解释放氮,有机叠氮化物作为高能材料很有趣 .

聚合物交联

未来方向

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

作用机制

Target of Action

Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Biochemical Pathways

Nitro compounds can be identified by strong infrared bands, which may suggest their involvement in certain biochemical reactions .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

The nitro group’s hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular levels.

Action Environment

It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that environmental conditions such as temperature could potentially influence the compound’s action.

属性

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

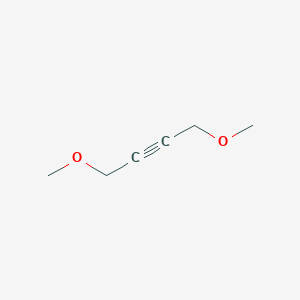

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)